1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-9-8-12(22-4)6-7-13(9)19-15(21)20-14-10(2)17-16(23-5)18-11(14)3/h6-8H,1-5H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEZPBDWJYVGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(N=C(N=C2C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : C14H18N4O3
- Molecular Weight : 290.32 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of urea compounds can induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in cancer progression.
1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea appears to exert its anticancer effects through multiple mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can provoke programmed cell death in cancer cells. For instance, it has been observed to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to apoptosis .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .
Case Studies
A series of experiments conducted on various cancer cell lines have demonstrated the efficacy of this compound:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction |
| U937 (Monocytic Leukemia) | 1.47 | Cell cycle arrest |
| SK-MEL-2 (Melanoma) | 0.76 | Enzyme inhibition |
These results indicate that the compound has a potent effect on a range of cancer types, suggesting its potential as a therapeutic agent.
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes implicated in tumor growth and metastasis. Specifically, it has been tested against carbonic anhydrases (CAs), which are often overexpressed in tumors:
- Inhibition Potency : The most active derivatives have demonstrated nanomolar inhibition against hCA IX and hCA II, indicating a strong potential for use in targeted cancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea is influenced by its structural components. Modifications to the methoxy and methyl groups have been correlated with enhanced activity:
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Moieties
The pyrimidine ring in the target compound shares structural similarities with intermediates and derivatives reported in the evidence:
- (2-Methoxy-4,6-dimethylpyrimidin-5-yl)boronic acid (FA-7235): This boronic acid (97% purity) contains the same 2-methoxy-4,6-dimethylpyrimidine moiety but lacks the urea-linked phenyl group.
- Compound 9 (): A chlorinated pyrano-pyrimidine derivative synthesized using POCl₃ and PCl₅. While it shares a methoxyphenyl group, its pyrimidine ring is fused with a pyrano system, differing in electronic and steric properties compared to the target’s standalone pyrimidine-urea structure .
Key Differences :
Urea-Containing Derivatives
Urea is a critical functional group in medicinal chemistry due to its hydrogen-bonding capacity. describes synthesizing 3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones via high-temperature fusion with urea or thiourea.
Substituent Effects on Properties
- Methoxy Groups: Enhance solubility in polar solvents compared to non-substituted analogs. Both the target and FA-7235 utilize methoxy groups, suggesting shared strategies to balance lipophilicity and bioavailability.
- The 4,6-dimethylpyrimidine in the target compound may reduce rotational freedom compared to mono-methylated analogs.
Crystallographic and Computational Insights
Structural studies of similar pyrimidine-urea derivatives would benefit from SHELXL for precise bond-length and angle analysis, aiding in understanding conformational preferences .
Q & A
Q. How can researchers optimize the synthesis of 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea to improve yield and purity?
Methodological Answer: Synthesis optimization involves iterative adjustments to reaction parameters. Key steps include:
- Stepwise coupling : Reacting the pyrimidine and phenyl precursors under controlled urea-forming conditions (e.g., using carbodiimide coupling agents) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation .
- Temperature gradients : Gradual heating (e.g., 60–80°C) minimizes side reactions like hydrolysis of methoxy groups .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures improve purity. Validate purity via HPLC (≥98%) and NMR (integration of aromatic protons) .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer: A multi-technique approach ensures accurate structural confirmation:
- X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral angles between the aryl and pyrimidine rings (e.g., R factor <0.05 as in ) .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer: Prioritize target-agnostic assays to identify broad bioactivity:
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK-293) to assess selectivity .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Comparative analysis : Benchmark against structurally similar urea derivatives (e.g., fluorophenyl or chlorophenyl analogs) to identify activity trends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer: SAR requires iterative synthesis and testing of analogs:
- Substituent variation : Modify methoxy groups to ethoxy or halogenated groups (e.g., F, Cl) to assess electronic effects on bioactivity .
- Scaffold hopping : Replace the pyrimidine ring with triazine or quinazoline cores to evaluate ring size impact .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. For example, increased lipophilicity may enhance membrane permeability but reduce solubility .
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer: Combine biochemical and computational methods:
- Pull-down assays : Immobilize the compound on beads to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Molecular docking : Simulate interactions with predicted targets (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .
- Kinetic studies : Measure time-dependent inhibition (e.g., pre-incubation with enzymes) to distinguish competitive vs. non-competitive binding .
Q. How can researchers evaluate the environmental fate and ecotoxicological impact of this compound?
Methodological Answer: Adopt tiered environmental risk assessment protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
